N-Mal-N-bis(PEG2-amine)

Vue d'ensemble

Description

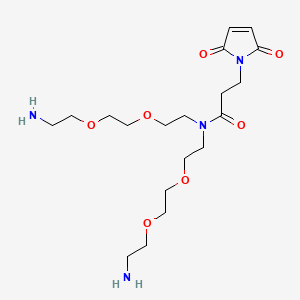

N-Mal-N-bis(PEG2-amine) is a polyethylene glycol (PEG)-based linker compound commonly used in the construction of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound is characterized by its molecular formula C19H34N4O7 and a molecular weight of 430.5 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Mal-N-bis(PEG2-amine) typically involves the reaction of a maleimide group with a PEG-based amine. The maleimide group reacts with thiol groups to form a stable thioether linkage, which is crucial for its function as a linker in bioconjugation . The reaction conditions often include a pH range of 6.5 to 7.5 to ensure optimal reactivity .

Industrial Production Methods

Industrial production methods for N-Mal-N-bis(PEG2-amine) are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-Mal-N-bis(PEG2-amine) primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form thioether linkages . Additionally, the amino groups can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form amide bonds .

Common Reagents and Conditions

Thiol groups: React with the maleimide group to form thioether linkages.

Carboxylic acids and activated NHS esters: React with the amino groups to form amide bonds.

Carbonyls (ketones and aldehydes): React with the amino groups to form imine or amine bonds.

Major Products Formed

The major products formed from these reactions are typically bioconjugates, where N-Mal-N-bis(PEG2-amine) serves as a linker between different biomolecules, such as proteins or peptides .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of N-Mal-N-bis(PEG2-amine) span several fields, including:

- Drug Delivery Systems : Enhances the solubility and bioavailability of therapeutic agents.

- Bioconjugation : Used for modifying proteins and peptides to improve their stability and functionality.

- Surface Modification : Applied in creating biocompatible coatings for medical devices.

- Proteolysis-Targeting Chimeras (PROTACs) : Integral in the design of PROTACs to target specific proteins for degradation.

Pharmacokinetics

As a PEGylated compound, N-Mal-N-bis(PEG2-amine) exhibits improved solubility and stability compared to non-pegylated counterparts. This results in enhanced circulation time in biological systems and reduced immunogenicity, making it suitable for therapeutic applications.

Case Studies and Research Findings

Numerous studies have documented the effectiveness of N-Mal-N-bis(PEG2-amine) in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated enhanced solubility and circulation time of doxorubicin when conjugated with N-Mal-N-bis(PEG2-amine). |

| Study 2 | PROTAC Development | Showed that N-Mal-N-bis(PEG2-amine) effectively facilitated the degradation of target proteins in cancer cells, leading to reduced tumor growth. |

| Study 3 | Enzyme Interaction | Investigated its effect on enzyme kinetics, revealing that covalent modification led to significant changes in enzyme activity profiles. |

Drug Delivery Systems

N-Mal-N-bis(PEG2-amine) improves the pharmacokinetics of drugs by enhancing their solubility and stability. Its use in formulating nanoparticles has shown promising results in encapsulating hydrophobic drugs, thereby improving their bioavailability.

Bioconjugation

The compound's ability to selectively bind to thiols makes it an excellent candidate for bioconjugation strategies. It has been used to modify proteins for therapeutic purposes, enhancing their stability and functionality.

PROTAC Technology

In the realm of targeted protein degradation, N-Mal-N-bis(PEG2-amine) serves as a crucial linker in PROTACs. Its role in facilitating the selective degradation of oncogenic proteins presents a novel approach to cancer treatment.

Surface Modification

The compound is utilized in modifying surfaces of medical devices to enhance biocompatibility. This application is critical in reducing adverse immune responses associated with implanted devices.

Mécanisme D'action

N-Mal-N-bis(PEG2-amine) functions as a linker in PROTACs, which consist of two ligands connected by a linker—one ligand for an E3 ubiquitin ligase and the other for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The maleimide group in N-Mal-N-bis(PEG2-amine) reacts with thiol groups on the target protein, facilitating the formation of a stable thioether linkage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG-NHS ester: Another PEG-based linker that reacts with primary amines to form stable amide bonds.

Mal-PEG-PFP ester: Similar to Mal-PEG-NHS ester but uses pentafluorophenyl (PFP) ester for enhanced reactivity.

Mal-PEG-acid: Contains a carboxylic acid group instead of an amine, providing different reactivity profiles.

Uniqueness

N-Mal-N-bis(PEG2-amine) is unique due to its dual functionality, with both maleimide and amine groups, allowing it to react with a broader range of biomolecules . This dual functionality makes it particularly useful in the construction of complex bioconjugates and PROTACs .

Activité Biologique

N-Mal-N-bis(PEG2-amine) is a polyethylene glycol (PEG)-based compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features and versatile applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, biochemical properties, and potential applications in drug delivery and bioconjugation.

Overview of N-Mal-N-bis(PEG2-amine)

N-Mal-N-bis(PEG2-amine) is characterized by its bifunctional structure, which includes a maleimide group and two terminal amine groups. This configuration allows for specific interactions with thiol-containing biomolecules, making it a valuable tool in bioconjugation processes. The molecular formula for N-Mal-N-bis(PEG2-amine) is , with a molecular weight of approximately 682.6 g/mol .

The primary mechanism by which N-Mal-N-bis(PEG2-amine) exerts its biological effects involves the formation of covalent bonds with thiol groups on proteins and peptides. This reaction is facilitated by the maleimide moiety, which selectively reacts with thiols to form stable thioether linkages. This property is crucial for:

- Crosslinking Proteins : Enhancing stability and functionality.

- Drug Delivery : Modifying therapeutic agents to improve their pharmacokinetics.

- Surface Modification : Creating biocompatible surfaces for medical devices .

N-Mal-N-bis(PEG2-amine) exhibits several key biochemical properties that contribute to its utility:

- Hydrophilicity : The PEG chains enhance solubility in aqueous environments, facilitating interactions with biological systems.

- Biocompatibility : Its PEG backbone is known for low immunogenicity, making it suitable for in vivo applications.

- Flexibility : The PEG structure provides spatial flexibility, which can be advantageous in conformationally dynamic biological systems .

Applications in Research and Medicine

N-Mal-N-bis(PEG2-amine) has diverse applications across various fields:

-

Bioconjugation :

- Used to link proteins to other biomolecules, enhancing their stability and activity.

- Facilitates the development of antibody-drug conjugates (ADCs) by attaching therapeutic agents to antibodies.

-

Drug Delivery Systems :

- Improves the solubility and bioavailability of poorly soluble drugs.

- Allows for targeted delivery by modifying drug molecules with specific ligands.

- Surface Coating :

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-Mal-N-bis(PEG2-amine) in various applications:

- Antibacterial Activity : In a study evaluating various PEG derivatives, compounds similar to N-Mal-N-bis(PEG2-amine) demonstrated significant antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus, indicating potential use in developing antimicrobial agents .

- Protein Modification : Research has shown that conjugating proteins with N-Mal-N-bis(PEG2-amine) can enhance their stability and efficacy. For instance, studies involving enzyme modifications indicated improved catalytic activity post-conjugation, demonstrating the compound's role in enzyme engineering .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Molecular Weight | 682.6 g/mol |

| Functional Groups | Maleimide, Amine |

| Key Applications | Bioconjugation, Drug Delivery, Surface Modification |

| Biological Activities | Antibacterial effects against E. coli and S. aureus; enhanced protein stability |

Propriétés

IUPAC Name |

N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O7/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26/h1-2H,3-16,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJJHWWUPLRREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.